![molecular formula C13H24N2O4 B1392887 Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate CAS No. 1291351-83-1](/img/structure/B1392887.png)
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 1291351-83-1 . Its molecular formula is C13H24N2O4 and it has a molecular weight of 272.34 . The IUPAC name for this compound is methyl 5-{[(tert-butoxycarbonyl)amino]methyl}-2-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.34 . The compound is stored at room temperature . The physical form of the compound is not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is instrumental in synthesizing complex organic compounds. For instance, Freund and Mederski (2000) developed a method to obtain spiro[indole-3,4′-piperidin]-2-one systems in high-yielding steps, using related compounds as starting materials. This process is significant for creating intricate molecular structures in organic chemistry (Freund & Mederski, 2000).
Chemical Reactions and Synthesis Technology
Xiao-kai (2013) explored the synthesis technology of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, starting with similar compounds. This research demonstrates the compound's role in facilitating various chemical reactions, including methylation and nitrification, essential in pharmaceutical and chemical industries (Xiao-kai, 2013).
Chiral Building Blocks for Alkaloids
Takahata et al. (2002) examined a C(2)-symmetric compound as a chiral building block for synthesizing piperidine-related alkaloids. This study highlights the compound's utility in creating chiral centers, crucial for developing pharmaceuticals with specific stereoisomeric properties (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Synthesis of Amino Acids and Peptides
Marin et al. (2002) focused on synthesizing specific amino acids and peptides using compounds with similar structures. This research is vital for understanding the synthesis of biologically significant molecules, contributing to advancements in biochemistry and molecular biology (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Antibacterial Activity Research
Bouzard et al. (1992) investigated the antibacterial activities of certain compounds, including those structurally related to Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate. Their research contributes to the development of new antibacterial agents, which is crucial for addressing antibiotic resistance (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation, respectively .
Propriétés
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCWZAMOFLESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
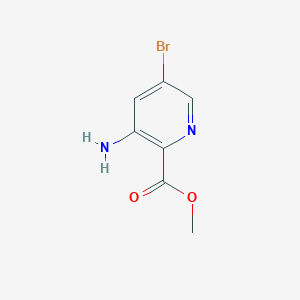
![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)
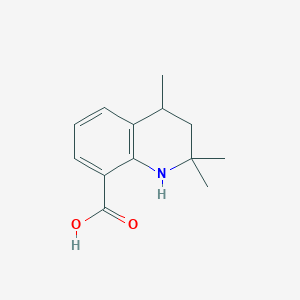
![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)
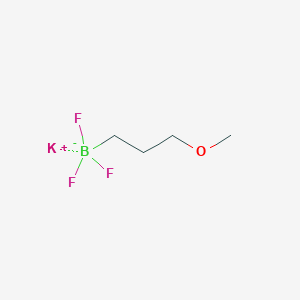
![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)
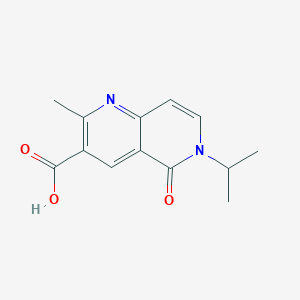

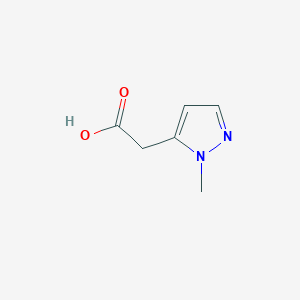
![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)